molecular formula C9H14N4O B1592153 5-Methoxy-2-(piperazin-1-YL)pyrimidine CAS No. 59215-39-3

5-Methoxy-2-(piperazin-1-YL)pyrimidine

Cat. No. B1592153
CAS RN: 59215-39-3
M. Wt: 194.23 g/mol
InChI Key: VQPUHMKNLJMEIB-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperazin-1-YL)pyrimidine is a heterocyclic organic compound . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(piperazin-1-YL)pyrimidine consists of a pyrimidine ring substituted with a methoxy group at the 5-position and a piperazine ring at the 2-position . The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Positron Emission Tomography (PET) in Neurological Studies

5-Methoxy-2-(piperazin-1-YL)pyrimidine compounds have been utilized as radioligands in Positron Emission Tomography (PET) for the study of 5-HT1A receptors in the human brain. These studies provide insights into the binding parameters and distribution of 5-HT1A receptors, potentially aiding in the understanding of psychiatric and neurological disorders. For instance, the use of [O-methyl-11C]WAY-100635, a compound structurally similar to 5-Methoxy-2-(piperazin-1-YL)pyrimidine, has facilitated detailed brain imaging and the development of biomathematical models for interpreting receptor-binding kinetics (Osman et al., 1996).

Investigation of Drug-Receptor Occupancy

Novel compounds related to 5-Methoxy-2-(piperazin-1-YL)pyrimidine have been studied for their occupancy of 5-HT1A receptors, which play a crucial role in anxiety and depression. These studies, using PET imaging techniques, help in understanding the dose-dependent occupancy of receptors and the potential side effects at different dosages, thereby guiding the development of novel treatments for mood disorders (Rabiner et al., 2002).

Pharmacokinetics and Metabolism Studies

Research has explored the metabolism and disposition of certain anticancer and inhibitor compounds structurally similar to 5-Methoxy-2-(piperazin-1-YL)pyrimidine. Understanding the metabolic pathways, absorption, and excretion of these compounds can inform the development of more effective and safer pharmacological treatments. For instance, studies on BMS-690514 have revealed its extensive metabolism and provided insights into its pharmacokinetics in humans (Christopher et al., 2010).

properties

IUPAC Name

5-methoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPUHMKNLJMEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614437
Record name 5-Methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(piperazin-1-YL)pyrimidine

CAS RN

59215-39-3
Record name 5-Methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KY Kumar, CBP Kumar, KNN Prasad… - Archiv der …, 2022 - Wiley Online Library
A new protocol for the N‐alkylation of amines with alcohols for the synthesis of tertiary amines in the presence of MnCl 2 as a catalyst, under microwave conditions, is described. The …
Number of citations: 13 onlinelibrary.wiley.com
G Li, B Meng, B Yuan, Y Huan, T Zhou, Q Jiang… - European Journal of …, 2020 - Elsevier
A series of xanthine compounds derived from the previous hit 20i with modification on the terminal side chain was discovered through ring formation strategy. Systematic optimization of …
Number of citations: 28 www.sciencedirect.com

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